3-Perfluorohexyl-2-hydroxypropyl acrylate
Overview
Description
3-Perfluorohexyl-2-hydroxypropyl acrylate is a multifunctional compound that can be used as an acrylate, a catalyst, and photosensitive material . In the presence of strontium acetylacetonate, 3PFHA is able to catalyze the polymerization of diisocyanates .
Molecular Structure Analysis
The molecular formula of 3-Perfluorohexyl-2-hydroxypropyl acrylate is C12H9F13O3 . It has a molecular weight of 448.18 g/mol .Chemical Reactions Analysis
This chemical has been shown to react with titanium dioxide (TiO2) in the presence of UV light and generate reactive oxygen species that are able to decompose organic materials such as polyurethane foam or dioxins . 3PFHA also has been shown to be an effective means for removing strontium from water due to its ability to form stable complexes with this metal ion .Physical And Chemical Properties Analysis
3-Perfluorohexyl-2-hydroxypropyl acrylate has a boiling point of 250 °C (lit.), a density of 1.54 g/mL at 25 °C (lit.), and a refractive index of n20/D 1.358 (lit.) . Its flash point is >230 °F .Scientific Research Applications
Water-Repellent Cotton Fabrics
Research has shown the effectiveness of fluorinated diblock copolymers, including poly[2-(perfluorohexyl)ethyl acrylate]-block-poly[(triisopropyloxysilyl)propyl methacrylate] and poly[2-(perfluorohexyl)ethyl acrylate]-block-poly(glycidyl methacrylate), in creating water-repellent cotton fabrics. These coatings impart hydrophobicity to cotton, significantly enhancing its water repellency through low surface tension and specific functional group interactions with cotton fibers. Durability tests, including washing and laundry, demonstrated the coated fabrics' sustained water-repellency under various conditions (Shi et al., 2013).
Lithography and Transparent Polymers
The incorporation of hexafluoroisopropyl alcohol-functionalized acrylic and styrenic monomers into photoresist backbones has been studied for its potential in 157 nm lithography. These materials exhibit exceptional transparency at this wavelength, which is crucial for next-generation lithographic processes in semiconductor manufacturing. This research highlights the role of electron-withdrawing effects and the bulkiness of CF3 groups in adjusting the optical properties of these polymers, paving the way for their application in advanced lithographic techniques (Bae et al., 2002).
Hydrophobically Associating Polymers
A study on hydrophobically associating perfluorinated polyacrylamide, prepared with acrylamide, methacryloxyethyl trimethylammonium chloride, and 2-(perfluorohexyl)ethyl acrylate, explored its self-assembly properties in solutions. These polymers exhibit significant resistance to salt, heat, and shearing, thanks to their unique intra- and inter-molecular hydrophobic associations. This characteristic makes them suitable for applications in enhanced oil recovery and as components in personal care products due to their thickening and stabilizing properties (Yang et al., 2015).
Low Surface Energy Emulsion Polymerization
Research into fluorinated acrylate emulsions has identified new applications in creating hydrophobic surface coatings. By designing amphiphilic sulfonyl macro emulsifiers with 2-(perfluorohexyl)ethyl acrylate and other components, scientists have developed coatings with extremely low surface energy and high hydrophobicity. These findings are crucial for developing water repellent modifications across a range of materials, demonstrating the vast potential of fluorinated acrylates in surface engineering (Yin et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-hydroxynonyl) prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F13O3/c1-2-6(27)28-4-5(26)3-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h2,5,26H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEMGMOJBUUPBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CH(OH)CH2OC(O)CH=CH2, C12H9F13O3 | |
Record name | 2-Propenoic acid, monoester with 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-1,2-nonanediol (9CI) | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30895941 | |
Record name | 3-(Perfluorohexyl)-2-hydroxypropyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30895941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Perfluorohexyl-2-hydroxypropyl acrylate | |
CAS RN |
146955-22-8, 127377-12-2 | |
Record name | 3-(Perfluorohexyl)-2-hydroxypropyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30895941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-hydroxynonyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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